molecular formula C10H9N3O4 B13519774 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylicacid

3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylicacid

Cat. No.: B13519774
M. Wt: 235.20 g/mol
InChI Key: XCUXYOWVMNUVHM-UHFFFAOYSA-N
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Description

3-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is known for its significant photophysical properties and has attracted attention in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclization of substituted pyrazoles with appropriate reagents. One common method includes the reaction of substituted N-amino pyridines with ethyl acetoacetate under acidic conditions . The reaction conditions often involve heating the mixture to promote cyclization and formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Shares a similar core structure but lacks the ethoxycarbonyl and carboxylic acid groups.

    Pyrazolo[5,1-c]-1,2,4-triazines: Another class of heterocyclic compounds with similar reactivity but different ring structures.

    Pyrazolo[1,5-a]-1,3,5-triazines: Similar in structure but with additional nitrogen atoms in the ring.

Uniqueness

3-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

3-ethoxycarbonylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H9N3O4/c1-2-17-10(16)6-5-11-13-4-3-7(9(14)15)12-8(6)13/h3-5H,2H2,1H3,(H,14,15)

InChI Key

XCUXYOWVMNUVHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C=CN2N=C1)C(=O)O

Origin of Product

United States

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